Hemokinin 1 (human)

Catalog No.
S1769673
CAS No.
491851-53-7
M.F
C54H84N14O14S
M. Wt
1185.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hemokinin 1 (human)

CAS Number

491851-53-7

Product Name

Hemokinin 1 (human)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide

Molecular Formula

C54H84N14O14S

Molecular Weight

1185.41

InChI

InChI=1S/C54H84N14O14S/c1-30(2)24-38(51(79)64-35(46(58)74)21-23-83-5)63-44(73)27-59-48(76)39(25-33-14-8-6-9-15-33)66-52(80)40(26-34-16-10-7-11-17-34)67-50(78)37(19-20-42(56)71)65-53(81)41(29-69)68-47(75)31(3)61-49(77)36(18-12-13-22-55)62-43(72)28-60-54(82)45(57)32(4)70/h6-11,14-17,30-32,35-41,45,69-70H,12-13,18-29,55,57H2,1-5H3,(H2,56,71)(H2,58,74)(H,59,76)(H,60,82)(H,61,77)(H,62,72)(H,63,73)(H,64,79)(H,65,81)(H,66,80)(H,67,78)(H,68,75)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,45-/m0/s1

InChI Key

NYBLUYYRUFKGTB-XJCFQSCISA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)O)N

Pain Signaling:

  • Arthritis: Studies in mice models indicate hHK-1 contributes to pain associated with arthritis. hHK-1 directly activates sensory neurons, leading to pain perception [].
  • Orofacial Pain: hHK-1 expression increases in the trigeminal ganglia, a region involved in facial sensation, during inflammatory orofacial pain. This suggests a potential role in headaches and other facial pain conditions [].

Inflammation:

  • Airway Contraction: hHK-1 can induce contraction of human airways, potentially contributing to airway diseases like asthma. However, the exact mechanisms are still under investigation [].

Immune Response:

  • hHK-1 is involved in immune cell development and function, but the specific mechanisms require further exploration [].

Important Considerations:

*が多くは動物モデルでの研究であり、ヒトでの作用を完全に理解するにはさらなる研究が必要である。*hHK-1以外にも様々な炎症性疼痛に関わる因子があり、hHK-1のみを標的とした治療法開発には課題が残る。

  • Much of the research is based on animal models, and a complete understanding of hHK-1's role in humans requires further investigation.
  • Several factors contribute to inflammatory pain, and targeting hHK-1 alone might pose challenges for therapeutic development.

Hemokinin 1 is a biologically active peptide that serves as an endogenous homolog of substance P. It is classified as a tachykinin and is recognized for its selective agonistic activity at the neurokinin 1 receptor. The chemical structure of Hemokinin 1 is characterized by a sequence of amino acids, specifically designed to interact with neurokinin receptors, which play critical roles in various physiological processes such as pain perception, inflammation, and neurogenic responses. The compound has a CAS number of 491851-53-7 and is notable for its high affinity for the neurokinin 1 receptor, with an inhibitory concentration (IC50) of approximately 1.8 nM for this receptor, compared to higher values for neurokinin 2 and neurokinin 3 receptors .

hHK-1 interacts with specific receptors called neurokinin receptors, particularly NK1 and NK2 receptors, found on airway smooth muscle cells [, ]. This interaction can cause contraction of the airways, potentially contributing to airway constriction and difficulty breathing []. However, the exact mechanisms by which hHK-1 influences inflammatory responses are still under investigation [].

Typical of peptide compounds. These reactions include hydrolysis, which can lead to the breakdown of the peptide into its constituent amino acids. Additionally, Hemokinin 1 can participate in receptor-mediated signaling pathways upon binding to the neurokinin 1 receptor. This interaction triggers downstream signaling cascades involving G-proteins and second messengers, leading to various biological effects such as vasodilation and modulation of immune responses .

Hemokinin 1 exhibits a range of biological activities due to its action on neurokinin receptors. Its primary activity includes:

  • Pain Modulation: Hemokinin 1 is involved in the transmission of pain signals and can enhance pain perception.
  • Inflammation: The peptide plays a role in inflammatory responses, potentially contributing to conditions like asthma and other inflammatory diseases.
  • Immune Response: Hemokinin 1 has been shown to promote B-cell growth and exhibit anti-apoptotic properties, indicating its involvement in immune system regulation .

Synthesis of Hemokinin 1 can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of pure Hemokinin 1.
  • Chemical Synthesis: Utilizing chemical reagents and conditions that promote peptide bond formation, researchers can synthesize Hemokinin 1 in vitro.
  • Recombinant DNA Technology: By inserting the gene encoding Hemokinin 1 into expression vectors, it can be produced in host cells like bacteria or yeast, allowing for large-scale production .

Hemokinin 1 has several potential applications in research and medicine:

  • Pharmacological Research: Due to its role as a neurokinin receptor agonist, it is studied for its potential therapeutic effects in pain management and inflammatory diseases.
  • Immunology: Its ability to influence B-cell activity makes it relevant in studies related to immune responses and potential immunotherapies.
  • Biomarker Research: Hemokinin 1 levels may serve as biomarkers for certain diseases or conditions related to neurogenic inflammation .

Research on Hemokinin 1 has highlighted its interactions with various receptors beyond the neurokinin 1 receptor. Studies indicate that it also interacts with neurokinin 2 and neurokinin 3 receptors but with lower affinity. These interactions are crucial for understanding the peptide's role in complex biological systems and could lead to insights into therapeutic targets for diseases involving tachykinins .

Hemokinin 1 shares similarities with other tachykinins but possesses unique characteristics that distinguish it:

Compound NameReceptor AffinityBiological ActivityUnique Features
Substance PHigh (NK1)Pain transmission, inflammationWell-studied; primary tachykinin
Neurokinin AModerate (NK2)Vasodilation, smooth muscle contractionPrimarily acts on NK2 receptors
Neurokinin BHigh (NK3)Modulates reproductive functionsPrimarily acts on NK3 receptors
Hemokinin 1Very High (NK1)B-cell growth, anti-apoptoticEndogenous homolog of substance P

Hemokinin 1 is unique due to its specific action as an endogenous substance P homolog with pronounced effects on B-cell proliferation and immune modulation, setting it apart from other tachykinins that primarily affect pain pathways or vascular functions .

Amino Acid Sequence and Molecular Formula

Hemokinin 1 (human) is an endogenous peptide consisting of eleven amino acid residues with the specific sequence threonyl-glycyl-lysyl-alanyl-seryl-glutaminyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methioninamide [1] [2]. The complete amino acid sequence is represented as Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH2, which can be abbreviated in single-letter code as TGKASQFFGLM-NH2 [1] [4].

The peptide features a characteristic C-terminal amidation, where the terminal methionine residue is modified with an amide group (Met-11 = C-terminal amide) [2] [3]. This structural modification is crucial for the biological activity of tachykinin peptides and represents a post-translational modification that occurs during peptide processing [24].

PositionAmino AcidSingle Letter CodeSide Chain Property
1ThreonineTPolar
2GlycineGNon-polar
3LysineKBasic
4AlanineANon-polar
5SerineSPolar
6GlutamineQPolar
7PhenylalanineFAromatic
8PhenylalanineFAromatic
9GlycineGNon-polar
10LeucineLNon-polar
11Methionine-NH2M-NH2Non-polar

The molecular formula of human hemokinin 1 is C54H84N14O14S [2] [5] [6]. This formula indicates the presence of 54 carbon atoms, 84 hydrogen atoms, 14 nitrogen atoms, 14 oxygen atoms, and one sulfur atom [23] [25]. The sulfur atom originates from the methionine residue at position 11, which contains a sulfur-containing side chain with a methylthio group [7].

Molecular Weight and Physicochemical Properties

The molecular weight of human hemokinin 1 has been consistently reported as 1185.4 daltons across multiple independent sources [2] [5] [6]. Some slight variations in reported molecular weight exist in the literature, with values ranging from 1183.38 to 1185.41 daltons, likely due to different calculation methods or rounding conventions [7] [23].

PropertyValueReference
Molecular Weight1185.4 g/mol [2] [5] [6]
Molecular FormulaC54H84N14O14S [2] [5] [6]
CAS Number491851-53-7 [2] [5] [7]
Water Solubility0.70 mg/ml [5] [6]
Storage Temperature-20°C [2] [5]
Physical FormWhite solid [7]

The physicochemical properties of hemokinin 1 include moderate water solubility at 0.70 mg/ml (0.59 millimolar) [5] [6]. The peptide exists as a white solid under standard conditions and requires storage at -20°C under desiccated conditions to maintain stability [2] [7]. The compound has been assigned the Chemical Abstracts Service registry number 491851-53-7 [2] [5] [7].

Hemokinin 1 demonstrates stability characteristics typical of peptide compounds, requiring protection from moisture and low-temperature storage [5]. The peptide's solubility profile makes it suitable for aqueous-based experimental applications, though sonication is recommended to achieve optimal dissolution [5].

Structural Comparison with Other Tachykinins

Hemokinin 1 belongs to the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal sequence motif Phe-X-Gly-Leu-Met-NH2, where X represents either an aromatic or aliphatic amino acid [14]. Human hemokinin 1 shares this consensus sequence with other mammalian tachykinins, specifically containing the Phe-Phe-Gly-Leu-Met-NH2 pentapeptide at its C-terminus [1] [24].

TachykininAmino Acid SequenceGeneMolecular WeightReceptor Preference
Hemokinin 1 (human)TGKASQFFGLM-NH2TAC41185.4Neurokinin 1
Substance PRPKPQQFFGLM-NH2TAC11347.6Neurokinin 1
Neurokinin AHKTDSFVGLM-NH2TAC11133.3Neurokinin 2
Neurokinin BDMHDFFVGLM-NH2TAC31210.4Neurokinin 3

Despite sharing the characteristic tachykinin C-terminal motif, hemokinin 1 exhibits significant structural differences from other family members [9] [11]. The peptide shows approximately 64% sequence homology with substance P, with seven matching amino acids between the two peptides [20] [22]. Both hemokinin 1 and substance P demonstrate the highest affinity for the tachykinin neurokinin 1 receptor, though hemokinin 1 exhibits a 14-fold lower binding affinity compared to substance P at the human neurokinin 1 receptor [11].

Structural analysis reveals that hemokinin 1 lacks a definite secondary structure in aqueous environments [10]. However, in the presence of membrane-mimetic conditions, such as sodium dodecyl sulfate micelles, the peptide adopts an alpha-helical conformation from residues lysine-3 to methionine-11 [10]. This membrane-induced structural organization differs from the conformational behavior observed in substance P and other tachykinins [21].

XLogP3

-2.6

Wikipedia

L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide

Dates

Modify: 2024-04-14

Explore Compound Types